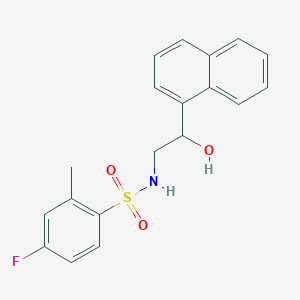

4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S/c1-13-11-15(20)9-10-19(13)25(23,24)21-12-18(22)17-8-4-6-14-5-2-3-7-16(14)17/h2-11,18,21-22H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHMRHNPGBQCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:

Formation of the sulfonamide group: This can be achieved by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the naphthalene moiety: This step involves the reaction of the intermediate with a naphthalene derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide can undergo several types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as fluorescence or conductivity.

Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Fluorine vs. Methoxy/Methyl Groups: The fluorine in the target compound increases electronegativity and lipophilicity compared to the methoxy group in or the methyl group in . This may enhance membrane permeability and resistance to oxidative metabolism .

Naphthalen-1-yl vs. Smaller Aromatic Systems :

- The naphthalen-1-yl group in the target compound provides a larger aromatic surface area than the furylmethyl group in or the 4-methoxyphenyl group in , favoring π-π interactions in hydrophobic binding pockets.

Hydroxyethyl Backbone :

- The secondary alcohol in the target compound contrasts with the tertiary alcohol in . The lack of dimethyl substitution may improve solubility due to reduced steric shielding of the hydroxyl group .

Table 2: Inferred Properties Based on Structural Features

- The fluorine atom may confer selectivity akin to fluorinated β2-agonists in , which utilize aromatic systems for target engagement.

Biological Activity

4-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C₁₅H₁₈FNO₂S

- Molecular Weight : 301.37 g/mol

The presence of the fluorine atom and the naphthalene moiety is significant for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of sulfonamides, including this compound, exhibit notable antimicrobial properties.

Case Studies

- In Vitro Studies : A study investigating various sulfonamide derivatives found that compounds with naphthalene substitutions showed enhanced activity against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis. The most active compounds demonstrated IC50 values below 10 µg/mL, indicating potent antibacterial properties .

- Biofilm Inhibition : The compound significantly inhibited biofilm formation by staphylococci at concentrations ranging from 2 × MIC to 4 × MIC. This suggests its potential application in preventing infections associated with medical devices .

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| 4-Fluoro-N-(... | <10 | Antibacterial |

| Other derivatives | 8.49 - 62.84 | Varies |

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays.

Research Findings

- Cell Line Studies : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 7.87 to 93.46 µg/mL across different cell lines, with some derivatives showing particularly strong activity .

- Mechanism of Action : Preliminary investigations suggest that the mechanism may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved.

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HeLa | <10 | High |

| MCF-7 | 11.20 - 93.46 | Moderate |

| SKOV-3 | 7.87 - 70.53 | Variable |

Antioxidant Properties

In addition to antimicrobial and anticancer activities, the compound has shown antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Findings

Antioxidant assays indicated that certain derivatives possess significant free radical scavenging abilities, contributing to their overall therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.